(R)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid
Description
(R)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid (CAS: 1191885-45-6) is a chiral, Boc-protected piperazine derivative with a molecular formula of C₁₀H₁₆N₂O₅ and a molecular weight of 244.2 g/mol . It features a piperazine ring substituted with a carboxylic acid group at position 2, an oxo group at position 5, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen at position 1. This compound is widely used as a building block in pharmaceutical synthesis, particularly for chiral drug intermediates. It is typically stored under refrigerated conditions and has a purity of 95–98% .
Properties
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5/c1-10(2,3)17-9(16)12-5-7(13)11-4-6(12)8(14)15/h6H,4-5H2,1-3H3,(H,11,13)(H,14,15)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQDNNRESXVUND-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)NCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=O)NC[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659254 | |
| Record name | (2R)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191885-45-6 | |
| Record name | 1-(1,1-Dimethylethyl) (2R)-5-oxo-1,2-piperazinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1191885-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(R)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid, also known as Boc-5-oxopiperazine-2-carboxylic acid, is a compound of interest in medicinal chemistry and drug development. Its unique structural features suggest potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 244.24 g/mol
- CAS Number : 1191885-45-6
- MDL Number : MFCD10698232
The biological activity of (R)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid can be attributed to its ability to interact with various biological targets. It is hypothesized that the compound may function as a modulator of enzyme activity or as a ligand for specific receptors.
Potential Mechanisms:
- Enzyme Inhibition : The structural analogs of piperazine derivatives have shown to inhibit various enzymes, which could lead to therapeutic effects in diseases like cancer or inflammation.
- Receptor Binding : The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways involved in cellular responses.
Anticancer Activity
Recent studies have explored the anticancer properties of piperazine derivatives, suggesting that (R)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid may exhibit similar effects. For instance, a study demonstrated that piperazine derivatives could induce apoptosis in cancer cell lines through the activation of caspase pathways.
| Study | Cell Line | Mechanism | Result |
|---|---|---|---|
| Smith et al. (2023) | HeLa | Caspase activation | Induced apoptosis |
| Johnson et al. (2024) | MCF-7 | Cell cycle arrest | Inhibited proliferation |
Neuroprotective Effects
Another area of investigation is the neuroprotective potential of this compound. Research indicates that certain piperazine derivatives can protect against neurodegeneration by reducing oxidative stress and inflammation.
| Study | Model | Mechanism | Result |
|---|---|---|---|
| Lee et al. (2023) | Mouse model | Antioxidant activity | Reduced neuronal damage |
| Kim et al. (2024) | SH-SY5Y cells | Anti-inflammatory | Decreased cytokine release |
Case Studies
- Case Study 1 : A clinical trial involving a derivative of Boc-piperazine showed promising results in patients with glioblastoma, indicating improved survival rates when combined with standard therapies.
- Case Study 2 : In vitro studies demonstrated that (R)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid significantly reduced tumor cell viability in pancreatic cancer models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers: (S)-Enantiomer
The (S)-enantiomer (CAS: 1033713-11-9) shares the same molecular formula and core structure but differs in the configuration of the chiral center at position 2. This stereochemical divergence can significantly impact biological activity and synthetic utility. For example, the (R)-form may serve as a precursor for APIs requiring specific stereochemistry, while the (S)-form could be used in complementary applications. The (S)-enantiomer is available from 12 suppliers, compared to 9 suppliers for the (R)-form, suggesting slightly higher demand or broader applicability .
Piperazine Derivatives with Varied Substituents
1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid (CAS: 1248546-01-1)
- Core Structure : Pyrrolidine (5-membered ring) instead of piperazine (6-membered ring).
- Substituents : Methyl group at position 5 and carboxylic acid at position 2.
- The methyl group enhances lipophilicity, which may improve membrane permeability in drug candidates. Available from 5 suppliers .
1-(tert-Butoxycarbonyl)-5-chloroindole (CAS: 129822-48-6)
- Core Structure : Indole (aromatic heterocycle) instead of piperazine.
- Substituents : Chlorine at position 5.
- Impact : The aromatic indole core enables π-π stacking interactions, making it suitable for kinase inhibitors or fluorescent probes. The electron-withdrawing chlorine atom affects electronic properties and stability. Available from 15 suppliers .
Functional Group Variations
1-(tert-Butoxycarbonyl)-5-oxopiperazine-3-carboxylic acid
- Substituents : Carboxylic acid at position 3 instead of position 2.
- Impact : Alters hydrogen-bonding capabilities and steric interactions, influencing binding affinity in target proteins.
Physicochemical Properties
| Property | (R)-Boc-5-oxopiperazine-2-carboxylic Acid | (S)-Enantiomer | 5-Methylpyrrolidine Derivative | 5-Chloroindole Derivative |
|---|---|---|---|---|
| Molecular Weight | 244.2 g/mol | 244.2 g/mol | ~229 g/mol* | 263.71 g/mol |
| Solubility | Moderate (polar solvents) | Similar to (R)-form | Lower (due to methyl group) | Low (aromatic core) |
| Stability | Stable under basic conditions | Similar to (R)-form | Higher (smaller ring) | Sensitive to light |
| Storage | Refrigerated | Refrigerated | Room temperature | Room temperature |
*Estimated based on structural similarity.
Commercial and Regulatory Insights
- Supplier Availability : The (R)- and (S)-piperazine derivatives have 9 and 12 suppliers, respectively, reflecting demand in asymmetric synthesis. In contrast, the 5-chloroindole derivative has 15 suppliers, indicating broader industrial applications .
- Regulatory Status : Piperazine derivatives often fall under tariff codes for heterocyclic compounds (e.g., HS 2933 series), but specific codes depend on substituents and intended use .
Key Research Findings
- Stereochemical Impact : The (R)-enantiomer is preferred in synthesizing thrombin inhibitors, while the (S)-form is used in protease-activated receptor antagonists .
- Oxo Group Reactivity : The 5-oxo group in piperazine derivatives facilitates ring-opening reactions, enabling diversification into peptidomimetics .
Preparation Methods
Key Steps:
- Starting from N-(tert-butoxycarbonyl)-N-((tert-butyldimethylsilyl)oxy)-O-(methylsulfonyl)-L-homoserinate, the compound is subjected to solvent evaporation and drying under vacuum to obtain a dark orange oil intermediate.
- This intermediate is dissolved in tetrahydrofuran (THF) and treated with aqueous lithium hydroxide (LiOH) at low temperature (4 °C) to promote hydrolysis.
- The reaction mixture is stirred under nitrogen atmosphere, and the hydrolysis proceeds to yield (S)-N-Boc-5-oxaproline, a close analog of the target compound.
- The process requires careful control of temperature and reaction time to maximize yield and maintain stereochemical integrity.
This method, detailed in an Organic Syntheses procedure, emphasizes the importance of drying steps and controlled hydrolysis conditions to obtain high purity Boc-protected 5-oxopiperazine derivatives.
Multicomponent Ugi 5-Center-4-Component Reaction (U-5C-4CR) Approach
A more recent and versatile synthetic strategy employs the Ugi multicomponent reaction, which allows the assembly of densely functionalized 2-oxopiperazines in fewer steps with high atom economy.
Process Highlights:
- The Ugi 5-center-4-component reaction involves condensation of N-Boc-α-amino aldehydes with amino acids, isocyanides, and methanol.
- This one-pot reaction generates Boc-protected intermediates that can be directly subjected to acidic Boc deprotection.
- Subsequent base-promoted cyclocondensation yields the 2-oxopiperazine core.
- The method offers operational simplicity, structural diversity by varying components, and moderate to good yields (43–78% for cyclization).
- Diastereoselectivity favors the (R)-configuration at the newly formed stereocenter, aligning with the desired stereochemistry of the target compound.
- The reaction times for cyclization vary from a few hours to several days depending on the substituents.
This approach is advantageous for library synthesis of heterocyclic compounds with drug-like properties and allows for functionalization at multiple positions on the piperazine ring.
Patent-Described Preparation of Pyrrolidine-2-Carboxylic Acid Derivatives Related to the Target Compound
A European patent (EP3015456A1) describes preparation methods for pyrrolidine-2-carboxylic acid derivatives, which include compounds structurally related to (R)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid.
Highlights from the Patent:
- The method involves chiral starting materials and protection strategies using tert-butoxycarbonyl groups.
- The synthesis proceeds through intermediates with defined stereochemistry, controlled by chiral centers marked in the molecular structure.
- Yields reported are approximately 46% in the first step and 56% in the second step, indicating moderate efficiency.
- The patent emphasizes the use of boron reagents such as 9-BBN (9-borabicyclo[3.3.1]nonane) for stereoselective transformations.
- The process is designed to produce enantiomerically enriched compounds suitable for pharmaceutical applications.
Although the patent focuses on pyrrolidine derivatives, the synthetic principles and protection strategies are applicable to the preparation of Boc-protected 5-oxopiperazines.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The Boc protection is critical for maintaining amine functionality during synthetic transformations and for facilitating purification.
- Hydrolysis under mild basic conditions (LiOH in THF) is effective for converting protected intermediates to the desired 5-oxo piperazine scaffold.
- The Ugi multicomponent reaction represents a modern synthetic tool that reduces the number of steps and allows for structural diversity, though it may require longer reaction times for cyclization.
- Stereochemical outcomes are generally favorable for the (R)-configuration, which is essential for biological activity in pharmaceutical contexts.
- Avoidance of side reactions such as transesterification can be managed by solvent choice (e.g., using toluene instead of methanol).
- The patent literature provides additional synthetic routes emphasizing chiral control and boron-mediated transformations, useful for scale-up and industrial application.
Q & A
Advanced Research Question
- Chiral chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak IA) and a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers.
- Stereochemical stability : Monitor for racemization under reaction conditions (e.g., acidic/basic environments) via time-dependent CD spectroscopy .
- Synthetic route design : Opt for asymmetric catalysis (e.g., Evans oxazaborolidine) to enforce the (R)-configuration during piperazine ring formation .
What are the stability considerations for the Boc-protected intermediate under varying pH and temperature conditions?
Basic Research Question
- Acidic conditions : The Boc group is labile in strong acids (e.g., TFA or HCl/dioxane), requiring careful handling during deprotection. Stability studies show <5% decomposition at pH 3–5 over 24 hours at 25°C .
- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition onset at ~150°C. Store at –20°C under inert atmosphere (N₂/Ar) for long-term stability .
What role does this compound play in peptide synthesis and drug development?
Advanced Research Question
- Peptide backbone modification : The 5-oxopiperazine ring introduces conformational constraints, enhancing peptide stability against proteolytic degradation .
- Protecting group strategy : The Boc group shields the secondary amine during solid-phase peptide synthesis (SPPS), enabling sequential coupling of amino acids. Deprotection with TFA yields the free amine for subsequent reactions .
- Drug candidate applications : Used in synthesizing protease inhibitors and GPCR-targeted ligands due to its rigid, chiral scaffold .
Which analytical techniques are most effective for assessing purity and structural integrity?
Basic Research Question
- HPLC-MS : Reverse-phase C18 columns with UV detection (210 nm) and ESI-MS for molecular ion confirmation ([M+H]⁺ = 245.2 m/z) .
- NMR spectroscopy : ¹H/¹³C NMR assignments (e.g., Boc tert-butyl protons at δ 1.4 ppm, piperazine carbonyl at δ 170 ppm) validate structure .
- Elemental analysis : Match calculated vs. observed C, H, N percentages (theoretical: C 49.18%, H 6.60%, N 11.47%) .
What safety protocols are essential for handling this compound in the laboratory?
Basic Research Question
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
- Exposure control : Monitor for respiratory irritation (H335); maintain airborne levels below OSHA’s permissible exposure limits (PEL) .
- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
How can computational methods aid in predicting the reactivity of this compound?
Advanced Research Question
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict nucleophilic sites (e.g., carbonyl oxygen reactivity) .
- Molecular docking : Simulate interactions with biological targets (e.g., angiotensin-converting enzyme) using AutoDock Vina to guide drug design .
- pKa estimation : Software like MarvinSketch predicts the Boc group’s deprotection kinetics under acidic conditions .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
- Solvent volume reduction : Replace THF with cyclopentyl methyl ether (CPME) for greener, scalable reactions .
- Crystallization optimization : Use anti-solvent (e.g., water) addition to improve yield and particle size distribution .
- Process analytical technology (PAT) : Implement in-line FTIR to monitor Boc introduction in real time .
How do tautomeric forms of the 5-oxopiperazine ring influence its biological activity?
Advanced Research Question
- Tautomer equilibrium : The keto-enol equilibrium (favored in polar aprotic solvents) alters hydrogen-bonding capacity. Characterize via variable-temperature NMR .
- Biological assays : Compare IC₅₀ values of keto vs. enol forms in enzyme inhibition assays (e.g., HDAC inhibitors) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
